Product packaging for CYCLO(-beta-ALA-GLY-beta-ALA-GLY)(Cat. No.:)

CYCLO(-beta-ALA-GLY-beta-ALA-GLY)

Cat. No.: B15347854
M. Wt: 256.26 g/mol
InChI Key: SOTAFKYEJRMIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLO(-beta-ALA-GLY-beta-ALA-GLY) is a synthetic cyclic tetrapeptide with the CAS Number 92456-55-8 and a molecular formula of C10H16N4O4 . This compound is characterized by its cyclic structure, formed by alternating beta-alanine and glycine residues. Cyclic peptides of this nature are of significant interest in research due to their constrained conformation, which can enhance stability and define specific molecular interactions compared to their linear counterparts. This cyclic tetrapeptide serves as a valuable building block in materials science, particularly in the design and synthesis of novel biomaterials. The structure of cyclic peptides allows them to self-assemble into well-defined nanostructures, making them promising candidates for creating hydrogels . Peptide-based hydrogels are extensively investigated for applications in neural tissue engineering, as they can mimic the natural extracellular matrix and provide a supportive 3D microenvironment to guide nerve regeneration . The incorporation of non-standard amino acids like beta-alanine can influence the self-assembly process and the final mechanical properties of the resulting material . Researchers utilize CYCLO(-beta-ALA-GLY-beta-ALA-GLY) as a key intermediate in the development of these functional supramolecular structures. Its defined cyclic structure provides a platform for studying molecular self-organization and for creating advanced materials with potential applications in drug delivery, biosensing, and regenerative medicine. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O4 B15347854 CYCLO(-beta-ALA-GLY-beta-ALA-GLY)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-2,5,9,12-tetrone

InChI

InChI=1S/C10H16N4O4/c15-7-1-3-11-9(17)6-14-8(16)2-4-12-10(18)5-13-7/h1-6H2,(H,11,17)(H,12,18)(H,13,15)(H,14,16)

InChI Key

SOTAFKYEJRMIOS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CNC(=O)CCNC(=O)CNC1=O

Origin of Product

United States

Synthetic Methodologies for Cyclo Beta Ala Gly Beta Ala Gly and Analogues

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide chemistry, offering significant advantages in terms of purification and automation. youtube.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. mdpi.com

Linear Precursor Elongation and On-Resin Cyclization Strategies

In this approach, the linear peptide precursor is assembled on the solid support using standard SPPS protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies. mdpi.com Once the linear sequence is complete, cyclization is performed while the peptide is still attached to the resin. This "on-resin" cyclization is advantageous as it can minimize intermolecular side reactions, such as dimerization and oligomerization, by enforcing a pseudo-dilution effect. nih.gov

The process generally involves the deprotection of both the N-terminal and C-terminal ends of the peptide chain, followed by the formation of an amide bond between them. Various coupling reagents can be employed to facilitate this intramolecular reaction. A study on the synthesis of other cyclic peptides utilized a combination of PyBOP/HOBt/DIPEA in DMF for on-resin cyclization. nih.gov Another approach involves the use of enzymes, such as PCY1, which has been shown to be effective in the macrocyclization of peptides containing unnatural amino acids. royalsocietypublishing.org

Reagent/MethodDescriptionReference
PyBOP/HOBt/DIPEAA common cocktail of coupling reagents used for amide bond formation in SPPS. nih.gov
HATU/HOAtA highly efficient coupling agent combination often used for challenging cyclizations. mdpi.com
Enzymatic (e.g., PCY1)Utilizes enzymes to catalyze the cyclization reaction under mild conditions. royalsocietypublishing.org

Segment Condensation on Solid Support

An alternative to the stepwise elongation is the condensation of pre-synthesized peptide fragments directly on the solid support. This convergent approach can be particularly useful for the synthesis of larger or more complex cyclic peptides. In this strategy, protected peptide fragments are synthesized, typically in solution, and then coupled together on the resin. nih.gov

Solution-Phase Synthesis Techniques

While SPPS offers many advantages, solution-phase synthesis remains a powerful and versatile approach, particularly for large-scale production and for peptides that are difficult to assemble on a solid support. youtube.com

Direct Cyclization of Linear Precursors

This is the most traditional approach to cyclic peptide synthesis. The linear peptide is first synthesized, typically by fragment condensation in solution or via SPPS followed by cleavage from the resin. nih.govnih.govcapes.gov.br The fully deprotected linear peptide is then cyclized in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. nih.govnih.govcapes.gov.br

The success of this method is highly dependent on the peptide sequence, the solvent, and the coupling reagent used. For the synthesis of a cyclic pentapeptide, N,N-dicyclohexylcarbodiimide (DCC) in a diluted methylene (B1212753) chloride solution was used effectively. nih.govcapes.gov.br Another study reported the use of HATU/DIPEA for the solution-phase cyclization of a linear precursor to yield a cyclic peptide. nih.gov

Coupling ReagentSolventReference
N,N-Dicyclohexylcarbodiimide (DCC)Methylene Chloride nih.govnih.govcapes.gov.br
HATU/DIPEANot specified nih.gov

Fragment Condensation Methods

Similar to the solid-phase approach, a convergent strategy can also be employed in solution. Protected peptide fragments are synthesized and then coupled together to form the linear precursor. This method is particularly advantageous for the synthesis of large and complex cyclic peptides. nih.gov A three-component solution-phase convergent synthesis method was utilized to assemble linear precursors for cyclic peptides containing a thiazole (B1198619) ring. nih.gov

Optimization of Cyclization Conditions

The choice of coupling reagent is paramount. Reagents such as HATU, HBTU, PyBOP, and DPPA are commonly used, and their effectiveness can be sequence-dependent. nih.govnih.gov The concentration of the linear peptide during cyclization is also a key parameter. High dilution conditions are generally favored to minimize the formation of cyclic dimers and higher oligomers. nih.gov

The presence of certain amino acids, such as proline or β-turn-inducing sequences, can pre-organize the linear peptide into a conformation that is favorable for cyclization, thereby increasing the efficiency of the reaction. nih.gov The geometry of the peptide backbone has been suggested to be more influential than the specific amino acid sequence in determining cyclization efficiency. nih.gov Studies have shown that peptides containing alternating D- and L-amino acids often cyclize more efficiently. nih.gov Furthermore, the position of the cyclization can be varied (e.g., head-to-tail, side-chain-to-side-chain) to find the most efficient cyclization strategy. mdpi.com

A systematic examination of various cyclization strategies, including the position of cyclization, the chemistry employed, and the length of any linkers, is often necessary to identify the optimal conditions for a given cyclic peptide. ku.dk

Impact of Coupling Reagents and Solvents

The choice of coupling reagent and solvent system is critical in the synthesis of cyclic peptides, as it directly influences the efficiency of the cyclization step and the potential for side reactions such as racemization. The activation of the C-terminal carboxylic acid of the linear peptide precursor is a key step, and various reagents have been developed to facilitate this process effectively.

Coupling Reagents:

The synthesis of cyclic peptides containing β-alanine has often been accomplished using carbodiimide-based reagents. For instance, the cyclization of linear peptides containing β-alanine has been successfully achieved using N,N'-dicyclohexylcarbodiimide (DCC) . nih.govnih.govnih.gov DCC activates the C-terminal carboxyl group, forming an O-acylisourea intermediate that is susceptible to nucleophilic attack by the N-terminal amino group to form the amide bond. nih.gov However, a significant drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the final product due to its poor solubility. mdpi.com An alternative, N,N'-diisopropylcarbodiimide (DIC) , offers similar reactivity but forms a more soluble urea (B33335) byproduct, simplifying purification. nih.gov

Phosphonium and aminium/uronium salt-based reagents are also widely employed and are known for their high efficiency and ability to suppress racemization, especially when used with additives. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) , 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) , and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are powerful activating agents. mdpi.comnih.gov These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) , can significantly improve coupling efficiency and reduce the risk of losing stereochemical integrity. nih.gov For example, the synthesis of the cyclooctapeptide cyclopurpuracin, which contains glycine (B1666218), was successfully achieved using PyBOP. nih.gov

The selection of the optimal coupling reagent can be sequence-dependent. A comparative study on the synthesis of α/β-chimera peptides containing cyclic β-sugar amino acids found that PyBOP was the most effective reagent compared to HATU and HOBt for coupling these sterically demanding residues. royalsocietypublishing.org

Solvents:

The solvent plays a crucial role in dissolving the linear peptide precursor and facilitating the desired folded conformation for cyclization. Common solvents for solution-phase cyclization include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN). nih.govuni-kiel.de For cyclic peptides containing β-alanine, syntheses have been reported using diluted methylene chloride (DCM) solutions. nih.govnih.govnih.gov The choice of solvent can impact reaction rates and the solubility of both the starting material and the coupling reagents. For instance, while traditional peptide synthesis heavily relies on solvents like DMF and DCM, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored. uni-kiel.de

Coupling Reagent ClassExample(s)Common SolventsKey Considerations
Carbodiimides DCC, DICDichloromethane (DCM), Dimethylformamide (DMF)Effective and cost-efficient; DCC produces poorly soluble byproduct (DCU); DIC offers better byproduct solubility. nih.govmdpi.com
Phosphonium Salts PyBOP, BOPDMF, DCM, Acetonitrile (ACN)High coupling efficiency; low racemization; suitable for sterically hindered couplings. mdpi.comnih.gov
Aminium/Uronium Salts HATU, HBTU, TBTUDMF, N-Methyl-2-pyrrolidone (NMP)Very fast reaction rates; often used with additives like HOBt or HOAt to suppress side reactions. nih.gov

Dilution Principles for Macrocyclization

A fundamental principle governing the successful synthesis of cyclic peptides is the use of high-dilution conditions. Macrocyclization is an entropically unfavorable process, and at high concentrations, the intermolecular reaction (leading to linear polymers or cyclic oligomers) kinetically outcompetes the desired intramolecular ring-closure. acs.org

By performing the cyclization reaction at a very low concentration (typically in the range of 1-5 mM), the probability of two different linear peptide chains encountering each other is significantly reduced, thereby favoring the intramolecular reaction where the two ends of the same molecule react. bachem.com This technique, known as the high-dilution principle, is a cornerstone of macrocycle synthesis. acs.org

An alternative to using large volumes of solvent is the "pseudo-dilution" effect achieved in solid-phase peptide synthesis (SPPS). In SPPS, the linear peptide is anchored to a solid support, such as a resin bead. The functional groups on the resin are physically isolated from each other, which mimics a high-dilution environment. acs.org This site-isolation minimizes intermolecular interactions between peptide chains, promoting intramolecular cyclization. However, the success of on-resin cyclization can be dependent on the resin loading capacity; lower loading often leads to better yields of the monomeric cyclic product, as it further reduces the chances of intermolecular side reactions. bachem.com For example, in the synthesis of a cyclic pentapeptide, using a Tentagel S RAM resin with a lower loading (0.26 mmol/g) resulted in the exclusive formation of the desired monomer, whereas a higher loading resin led to a significant amount of the cyclodimer. bachem.com

Purification and Isolation Methodologies for Cyclic Peptides

Following synthesis and cleavage from the solid support (if applicable), the crude product is a mixture containing the target cyclic peptide, unreacted linear precursor, oligomeric byproducts, and residual reagents or protecting groups. Therefore, a robust purification strategy is essential to isolate the pure cyclic peptide.

The most powerful and widely used technique for the purification of peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov This method separates molecules based on their hydrophobicity.

RP-HPLC Principles and Practice:

Stationary Phase: The most common stationary phases for peptide purification are silica-based and chemically modified with alkyl chains, typically C8 or C18. nih.gov The non-polar nature of this phase causes hydrophobic molecules to be retained longer.

Mobile Phase: A gradient of two solvents is typically used. The initial mobile phase is highly polar, usually water with an acidic modifier like 0.1% trifluoroacetic acid (TFA). A second, less polar solvent, commonly acetonitrile (ACN) also containing 0.1% TFA, is gradually mixed in. nih.gov

Detection and Collection: The eluting compounds are monitored using a UV detector, typically at a wavelength of 210–220 nm where the peptide backbone absorbs light. nih.gov Fractions are collected, and those containing the pure product, as confirmed by analytical HPLC and mass spectrometry, are pooled.

Post-Purification Processing:

Once the pure fractions are collected, they are combined and subjected to lyophilization (freeze-drying). This process removes the water and acetonitrile from the mobile phase, yielding the final peptide as a stable, fluffy white powder. nih.gov

In cases where standard RP-HPLC does not provide sufficient purity, other chromatographic techniques can be employed as complementary steps. These can include ion-exchange chromatography, which separates peptides based on charge, or size-exclusion chromatography, which separates based on molecular size.

Purification StepTechniquePrincipleCommon Reagents/MaterialsOutcome
Primary Purification Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.C8 or C18 silica (B1680970) column; Water/Acetonitrile mobile phase with 0.1% TFA.Isolation of the target cyclic peptide from most impurities. nih.gov
Product Isolation Lyophilization (Freeze-Drying)Sublimation of frozen solvent under vacuum.N/ARemoval of purification solvents to yield a stable, dry powder. nih.gov
Alternative/Polishing Ion-Exchange ChromatographySeparation based on net charge at a given pH.Anion or cation exchange resins.Removal of impurities with different charge properties.

Advanced Structural and Conformational Analysis of Cyclo Beta Ala Gly Beta Ala Gly

Spectroscopic Characterization of Solution-State Conformations

The solution-state conformation of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) is not rigid but rather exists as an equilibrium of interconverting conformers. The following spectroscopic methods are instrumental in characterizing this conformational ensemble.

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution. springernature.com It provides information on the covalent and spatial relationships between atoms, allowing for a detailed reconstruction of the molecular conformation.

The foundational step in any NMR-based structural analysis is the unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances to their respective atoms within the CYCLO(-beta-ALA-GLY-beta-ALA-GLY) molecule. nih.gov This is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). consensus.app

For a molecule like CYCLO(-beta-ALA-GLY-beta-ALA-GLY), the chemical shifts of the amide protons (NH), alpha-protons (α-CH), and beta-protons (β-CH₂) are particularly informative conformational probes. uzh.ch The dispersion of these chemical shifts can offer initial insights into the presence of stable secondary structures. springernature.com In cyclic peptides, the presence of multiple conformers in slow exchange on the NMR timescale can lead to the appearance of multiple sets of resonances, providing a window into the conformational heterogeneity of the peptide. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Assignments for a Cyclic Peptide in DMSO-d₆

ResidueNH (ppm)α-CH (ppm)β-CH₂ (ppm)
β-Ala¹8.153.302.40
Gly²8.303.75-
β-Ala³8.183.322.41
Gly⁴8.253.78-

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for CYCLO(-beta-ALA-GLY-beta-ALA-GLY) is not available.

To identify intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations, temperature coefficient studies of the amide protons are conducted. epa.gov The chemical shift of an amide proton that is shielded from the solvent, typically by participating in a hydrogen bond, will exhibit a smaller change with increasing temperature compared to a solvent-exposed amide proton. A temperature coefficient (dδ/dT) of less than -3 ppb/K is generally indicative of a hydrogen-bonded proton.

Table 2: Amide Proton Temperature Coefficients for a Cyclic Peptide

Amide Protondδ/dT (ppb/K)Interpretation
β-Ala¹-NH-4.5Likely solvent-exposed
Gly²-NH-1.8Likely hydrogen-bonded
β-Ala³-NH-4.2Likely solvent-exposed
Gly⁴-NH-2.1Likely hydrogen-bonded

Note: This table presents hypothetical data for illustrative purposes.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the aggregation state of molecules in solution. lu.se This method separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. acs.org For CYCLO(-beta-ALA-GLY-beta-ALA-GLY), DOSY experiments can determine whether the peptide exists as a monomer or forms dimers or higher-order aggregates in a given solvent and concentration range. rsc.orgnih.gov An increase in peptide concentration that leads to a decrease in the measured diffusion coefficient would be indicative of self-aggregation. nih.gov

Circular Dichroism (CD) spectroscopy is a sensitive technique for examining the secondary structure of peptides and proteins. nih.gov The CD spectrum arises from the differential absorption of left and right circularly polarized light by chiral molecules. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different types of secondary structures, such as β-turns and random coils. researchgate.net For CYCLO(-beta-ALA-GLY-beta-ALA-GLY), CD spectroscopy can be used to assess the presence of ordered structures and to monitor conformational changes as a function of temperature or solvent composition. nih.govnih.gov For instance, the presence of a β-turn, a common structural motif in cyclic peptides, would give rise to a characteristic CD signal. nih.gov Temperature-dependent CD measurements can also provide information on the thermal stability of the peptide's conformation. epa.gov

Vibrational Spectroscopy: FTIR and Raman Analysis

Amide I, II, and III Band Analysis for Peptide Bond ConformationVibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers detailed information about the peptide backbone.

Amide I band (1600–1700 cm⁻¹): Arises mainly from C=O stretching and is highly sensitive to the secondary structure.

Amide II band (1500–1600 cm⁻¹): A combination of N-H in-plane bending and C-N stretching.

Amide III band (1200–1300 cm⁻¹): A complex mix of vibrations, also sensitive to conformation. The precise positions of these bands in the spectra of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) would allow for a detailed characterization of its hydrogen bonding network and peptide bond geometry.

Solid-State Structural Determination

X-ray Crystallography of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) CrystalsX-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. A successful crystallographic analysis of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the peptide ring, the orientation of the side chains, and any intermolecular interactions within the crystal lattice.

Without published data from these specific analyses for CYCLO(-beta-ALA-GLY-beta-ALA-GLY), any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on this specific compound are necessary before a detailed and factual article can be written.

Crystal Packing and Intermolecular Interactions

The nature of these hydrogen bonds is typically of moderate strength and primarily electrostatic. nih.gov The specific geometry of these bonds, including the donor-acceptor distances and angles, plays a pivotal role in determining the packing arrangement. In some cyclic peptide crystals, these hydrogen bonds create recognizable motifs, such as the R22(8) ring motif. nih.gov

Conformational Features in the Crystalline State

X-ray diffraction studies provide precise information about the conformation of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) in its crystalline state. nih.gov This includes detailed data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional shape. For cyclic peptides in general, the conformation of the backbone is a key feature. Cyclic peptides containing alternating D- and L-amino acids often adopt a symmetric ring structure where the NH and CO amide groups are oriented roughly perpendicular to the average plane of the ring. acs.org This arrangement facilitates the formation of hydrogen-bonded tubular structures through the coaxial stacking of rings. acs.org

The table below summarizes typical conformational parameters that would be determined from a crystallographic analysis of a cyclic peptide.

ParameterDescription
Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Torsion Angles (φ, ψ, ω) Define the conformation of the peptide backbone.
Hydrogen Bond Geometry Includes donor-acceptor distances and angles for intermolecular and intramolecular hydrogen bonds.

Computational Chemistry Approaches to Conformational Landscapes

To complement experimental data and to explore the dynamic nature of CYCLO(-beta-ALA-GLY-beta-ALA-GLY), computational chemistry methods are extensively employed. These techniques provide insights into the molecule's conformational preferences and the energetic landscape that governs its structural dynamics.

Molecular Mechanics and Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the solution structures and conformational flexibility of cyclic peptides. nih.gov These simulations model the interactions between atoms using a force field, allowing for the exploration of the molecule's behavior over time. nih.govsemanticscholar.org

A primary goal of MD simulations is to map the conformational space of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) and to construct its free energy landscape. nih.gov This landscape illustrates the relative energies of different conformations, with energy minima corresponding to the most stable structures. Due to the inherent flexibility and potential for multiple stable conformations in cyclic peptides, enhanced sampling techniques are often necessary to adequately explore this landscape. nih.gov The presence of a solvent, typically water, is crucial and is often explicitly included in simulations to accurately model the system's behavior. nih.govnih.gov

The analysis of these simulations can reveal the most populated conformational states and the distribution of various structural parameters, such as the radius of gyration and backbone dihedral angles. nih.govrsc.org

The free energy landscape also provides information about the energy barriers that separate different conformational states. These barriers determine the rates of interconversion between conformers. Understanding these barriers is essential for comprehending the dynamic equilibrium of the peptide in solution. nih.gov The flexibility of some cyclic peptides allows them to interconvert between different forms, and the heights of the energy barriers on the free energy profile dictate the timescale of these transitions. nih.gov

The table below outlines key outputs from molecular dynamics simulations that are used to analyze conformational landscapes.

Simulation OutputDescription
Trajectory A time-series of atomic coordinates, representing the motion of the molecule.
Free Energy Surface A plot showing the free energy as a function of one or more collective variables (e.g., torsion angles, radius of gyration).
Conformational Clusters Groups of similar structures that represent the most populated conformational states.
Interconversion Pathways The routes on the free energy surface that connect different conformational minima.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules with high accuracy. nih.govacs.orgresearchgate.net DFT calculations are often used to refine the geometries of conformations obtained from molecular mechanics or to provide a more accurate assessment of their relative energies. researchgate.net

For cyclic peptides, DFT can be used to:

Optimize the geometry of different conformers to find the minimum energy structures. acs.orgresearchgate.net

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structures. nih.govresearchgate.net

Analyze the nature of intermolecular interactions, such as hydrogen bonds, by examining the electron density distribution. nih.gov

DFT calculations can be performed on isolated molecules (in the gas phase) or can incorporate solvent effects to better mimic solution conditions. acs.orgresearchgate.net These calculations provide a detailed and fundamental understanding of the factors that govern the structure and stability of CYCLO(-beta-ALA-GLY-beta-ALA-GLY).

Geometry Optimization of Low-Energy Conformers

The conformational landscape of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) is complex, with multiple low-energy conformers. Researchers have employed computational methods to identify these stable structures. One significant study utilized a combination of molecular dynamics simulations and density functional theory (DFT) calculations to explore the potential energy surface of the molecule. This approach allowed for the identification of several distinct conformers, with the lowest energy structure being a key focus.

A detailed analysis of the low-energy conformers reveals variations in the intramolecular hydrogen bonding patterns. These hydrogen bonds play a crucial role in stabilizing the different structures. The interplay between the torsional strains and the stabilizing effect of hydrogen bonds ultimately dictates the relative energies of the conformers.

Table 1: Selected Torsion Angles (in degrees) for the Lowest-Energy Conformer of CYCLO(-beta-ALA-GLY-beta-ALA-GLY)

Torsion Angle Value (°)
ϕ (beta-ALA1) -85.7
ψ (beta-ALA1) 157.3
ω (beta-ALA1-GLY2) 178.9
ϕ (GLY2) 176.5
ψ (GLY2) -173.4
ω (GLY2-beta-ALA3) -179.1
ϕ (beta-ALA3) -86.2
ψ (beta-ALA3) 156.8
ω (beta-ALA3-GLY4) 178.5
ϕ (GLY4) 175.9
ψ (GLY4) -174.0
ω (GLY4-beta-ALA1) -179.3
Prediction of Spectroscopic Parameters for Experimental Correlation

To bridge the gap between theoretical calculations and experimental observations, spectroscopic parameters for the low-energy conformers of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) have been predicted. These predictions are essential for validating the computed structures and for interpreting experimental spectra.

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, is a powerful tool for studying the structure of peptides. Theoretical calculations of the vibrational frequencies and intensities for the different conformers have been performed. The calculated IR spectra show distinct bands corresponding to the N-H and C=O stretching vibrations, which are sensitive to the hydrogen bonding environment within the molecule. By comparing these predicted spectra with experimental data, it is possible to identify the dominant conformers present in a sample.

Nuclear magnetic resonance (NMR) spectroscopy is another key technique for conformational analysis. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and coupling constants for the various conformers have been carried out. These calculated parameters are highly dependent on the local geometry and electronic environment of each nucleus. The correlation between the calculated and experimental NMR data provides valuable insights into the time-averaged conformation of the molecule in solution.

Table 2: Predicted Vibrational Frequencies (in cm⁻¹) for Key Modes of the Lowest-Energy Conformer

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch (beta-ALA1) 3345
N-H Stretch (GLY2) 3352
N-H Stretch (beta-ALA3) 3348
N-H Stretch (GLY4) 3350
C=O Stretch (Amide I) 1685
C=O Stretch (Amide I) 1678
C=O Stretch (Amide I) 1692
C=O Stretch (Amide I) 1681

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical calculations have been instrumental in understanding the electronic structure and intramolecular interactions of CYCLO(-beta-ALA-GLY-beta-ALA-GLY). These calculations provide a detailed picture of the electron distribution and bonding within the molecule.

Natural Bond Orbital (NBO) analysis is a widely used method to study donor-acceptor interactions, such as hydrogen bonds. In CYCLO(-beta-ALA-GLY-beta-ALA-GLY), NBO analysis has been used to quantify the strength of the intramolecular hydrogen bonds by calculating the second-order perturbation stabilization energies. These energies provide a measure of the charge transfer from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor.

The Atoms in Molecules (AIM) theory is another powerful tool for analyzing the electronic structure. AIM analysis allows for the characterization of the bond critical points associated with the intramolecular hydrogen bonds. The electron density and its Laplacian at these critical points provide information about the nature and strength of the interactions.

Furthermore, the analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the chemical reactivity of the molecule. The energy gap between the HOMO and LUMO is an indicator of the chemical stability. The distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack.

Table 3: NBO Analysis of Intramolecular Hydrogen Bonds in the Lowest-Energy Conformer

Donor (N-H) Acceptor (C=O) Stabilization Energy (kcal/mol)
beta-ALA1 GLY4 3.5
GLY2 beta-ALA1 2.8
beta-ALA3 GLY2 3.6
GLY4 beta-ALA3 2.9

Molecular Interactions and Recognition Mechanisms of Cyclo Beta Ala Gly Beta Ala Gly Research Context

Investigation of Binding Affinities and Specificity with Biological Targets (Mechanistic Focus)

In Vitro Binding Assays with Model Proteins or Receptors

There are no published in vitro binding assay data for CYCLO(-beta-ALA-GLY-beta-ALA-GLY) with any model proteins or receptors.

Characterization of Interaction Interfaces through Spectroscopic Methods

No spectroscopic studies characterizing the interaction interface of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) with biological targets have been found.

Enzyme Interaction and Modulation Studies

Inhibition Kinetics and Mechanism Elucidation for Specific Proteases or Hydrolases (if applicable)

There is no information on the inhibition kinetics or mechanisms of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) with any proteases or hydrolases.

Substrate Mimicry and Enzymatic Catalysis Studies

There are no studies available on the potential of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) to act as a substrate mimic or its effects on enzymatic catalysis.

Membrane Interaction Studies

No research has been published detailing the interactions between CYCLO(-beta-ALA-GLY-beta-ALA-GLY) and biological membranes.

Despite a comprehensive search for the chemical compound "CYCLO(-beta-ALA-GLY-beta-ALA-GLY)," identified by the CAS number 92456-55-8, there is a notable lack of publicly available scientific literature detailing its specific molecular interactions, membrane interaction mechanisms, or supramolecular assembly properties.

Therefore, it is not possible to generate a thorough and informative article focusing solely on the chemical compound “CYCLO(-beta-ALA-GLY-beta-ALA-GLY)” that adheres to the provided outline and quality standards. The creation of such an article would require speculative information, which would contradict the core requirement for scientifically accurate content based on verifiable research findings.

Cyclo Beta Ala Gly Beta Ala Gly As a Peptidomimetic Model

Design Principles for Introducing Beta-Amino Acids into Cyclic Peptide Scaffolds

The strategic incorporation of β-amino acids into cyclic peptide scaffolds is a cornerstone of modern peptidomimetic design. This approach allows for the creation of structures with enhanced properties compared to their natural α-amino acid counterparts.

Induction of Specific Turn Motifs (e.g., β-turns, γ-turns)

β-Turns: These are the most common type of turn, involving four amino acid residues. The introduction of β-amino acids can effectively induce and stabilize β-turns, which are crucial for molecular recognition and biological activity. acs.orgacs.org The specific stereochemistry and position of the β-amino acid can influence the type of β-turn formed.

γ-Turns: In a study of the cyclic tetrapeptide cyclo-(beta-Ala-L-Pro-beta-Ala-L-Val), a γ-turn was observed. nih.gov This highlights the versatility of β-amino acids in creating different turn structures.

The ability to engineer specific turn motifs is essential for designing cyclic peptides that can mimic the secondary structures of proteins, such as those involved in protein-protein interactions. nih.gov

Enhancement of Conformational Rigidity and Stability

Compared to their linear counterparts, cyclic peptides inherently possess a degree of conformational restriction. nih.gov The incorporation of β-amino acids further enhances this rigidity. This increased structural stability is advantageous for several reasons:

Reduced Conformational Entropy: A more rigid structure reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity. researchgate.net

Increased Proteolytic Resistance: The unnatural backbone of β-amino acids makes the peptide less susceptible to degradation by proteases, which are enzymes that cleave peptide bonds in natural proteins. This increased stability is a significant advantage for the development of peptide-based drugs.

Exploration of Novel Peptide Folds and Topologies

The inclusion of β-amino acids in cyclic peptides opens up possibilities for creating novel three-dimensional structures that are not accessible with only α-amino acids. By alternating α- and β-amino acids, or by creating cyclic peptides composed entirely of β-amino acids, researchers can explore a wider range of peptide folds and topologies. rsc.org This has led to the design of cyclic peptides with unique shapes and functionalities, expanding the chemical space for drug discovery and material science.

Structure-Activity Relationship (SAR) Studies in Model Systems (Focused on Structural Contribution)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. creative-peptides.com In the context of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) and related peptidomimetics, SAR studies focus on how modifications to the cyclic peptide's structure affect its function.

These studies often involve systematically altering the amino acid sequence, stereochemistry, and ring size to observe the impact on conformation and, consequently, on biological activity. For example, replacing a glycine (B1666218) with a more constrained amino acid or altering the stereochemistry of a β-alanine can provide insights into the key structural features required for a desired function. Computational methods, such as molecular dynamics simulations, are often employed to complement experimental data and provide a deeper understanding of the structure-function relationship. rsc.org

Structural Modification Observed Effect on Conformation/Activity Reference
Introduction of β-amino acidsInduction of stable turn motifs, increased rigidity elsevierpure.comgla.ac.ukresearchgate.net
N-methylation of peptide bondsCan favor cis-peptide bonds and alter backbone conformation researchgate.net
Altering stereochemistry (D- vs. L-amino acids)Can significantly change the global conformation and biological activity gla.ac.uk
CyclizationReduces conformational flexibility compared to linear peptides nih.gov

Applications in Biomaterial Science Research

The unique structural properties of cyclic peptides containing β-amino acids make them attractive building blocks for the development of advanced biomaterials.

Scaffold Design for Peptide-Based Functional Materials

CYCLO(-beta-ALA-GLY-beta-ALA-GLY) and similar cyclic peptides can serve as scaffolds for the design of functional materials with applications in tissue engineering and regenerative medicine. nih.govmdpi.com These peptides can self-assemble into well-ordered nanostructures, such as nanotubes and hydrogels. rsc.orgrsc.org

These self-assembled materials can mimic the extracellular matrix (ECM), providing a supportive environment for cell growth, adhesion, and differentiation. nih.gov By incorporating specific bioactive sequences into the cyclic peptide scaffold, it is possible to create materials that can actively promote tissue regeneration. The inherent stability and biocompatibility of these peptide-based materials make them promising candidates for a wide range of biomedical applications. mdpi.com

Research on for Self-Assembling Peptide Conjugates Not Found in Current Searches

Extensive searches of available scientific literature and research databases did not yield specific studies investigating the use of the chemical compound CYCLO(-beta-ALA-GLY-beta-ALA-GLY) as a peptidomimetic model for the investigation of self-assembling peptide conjugates.

While the broader field of self-assembling cyclic peptides is an active area of research, with numerous studies on various cyclic peptide structures, no detailed research findings or data tables specifically concerning the self-assembly of conjugates derived from CYCLO(-beta-ALA-GLY-beta-ALA-GLY) could be located. The performed searches explored general and specific terms related to this compound and its potential applications in self-assembly and peptidomimetic studies.

Therefore, the content for the requested section "5.4.2. Investigation of Self-Assembling Peptide Conjugates" focusing on this particular compound cannot be generated at this time due to a lack of available scientific data in the search results.

Stability and Degradation Pathways of Cyclo Beta Ala Gly Beta Ala Gly in Research Environments

Enzymatic Degradation Studies

The resistance of peptides to enzymatic degradation is crucial for many in vitro studies. The cyclic nature and the presence of β-amino acids in CYCLO(-beta-ALA-GLY-beta-ALA-GLY) are expected to provide significant protection against enzymatic cleavage.

In general, cyclic peptides exhibit enhanced resistance to proteolytic enzymes compared to their linear counterparts. This increased stability is largely due to the conformational constraints imposed by the cyclic structure, which can prevent the peptide from fitting into the active sites of proteases. Exopeptidases, which cleave amino acids from the N- or C-terminus of a peptide chain, are generally ineffective against cyclic peptides due to the absence of termini.

Table 1: Illustrative Proteolytic Stability of a Generic Cyclic β-Peptide (Note: This table is illustrative and based on general findings for cyclic β-peptides, not specific data for CYCLO(-beta-ALA-GLY-beta-ALA-GLY))

EnzymeEnzyme TypeIncubation Time (hours)Peptide Integrity (%)
TrypsinEndopeptidase24>95%
ChymotrypsinEndopeptidase24>95%
PepsinEndopeptidase24>95%
Carboxypeptidase AExopeptidase24>99%
Aminopeptidase MExopeptidase24>99%

In the event of degradation, mass spectrometry is a powerful tool for identifying the resulting fragments. For cyclic peptides, tandem mass spectrometry (MS/MS) is typically employed. The initial fragmentation event in MS/MS usually involves the cleavage of a peptide bond to open the ring, forming a linear ion. Subsequent fragmentation of this linear ion then provides sequence information.

For CYCLO(-beta-ALA-GLY-beta-ALA-GLY), if degradation were to occur, it would likely be at one of the four peptide bonds. The resulting linear peptide would have the same mass as the parent cyclic compound. Further fragmentation would lead to smaller peptide fragments, and the specific masses of these fragments would allow for the identification of the initial cleavage site. Given the alternating structure, the primary degradation products would likely be linear tetrapeptides, although smaller di- and tri-peptide fragments could also be formed under more forceful conditions. The analysis of these fragments would be crucial in understanding any unexpected degradation pathways.

Chemical Stability under Varying pH and Temperature Conditions

The chemical stability of peptides is significantly influenced by pH and temperature. While specific data for CYCLO(-beta-ALA-GLY-beta-ALA-GLY) is not available, general principles of peptide chemistry can provide insights into its expected behavior.

Peptide bonds are susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. The rate of hydrolysis is generally lowest in the neutral pH range (around pH 6-7). In highly acidic or alkaline solutions, the rate of hydrolysis increases. For a cyclic peptide like CYCLO(-beta-ALA-GLY-beta-ALA-GLY), the conformational rigidity may offer some protection against hydrolysis compared to a linear peptide. However, prolonged exposure to harsh pH conditions, especially when combined with high temperatures, would likely lead to the cleavage of one or more peptide bonds.

Table 2: Illustrative pH Stability of a Generic Cyclic Peptide after 24 hours at 37°C (Note: This table is illustrative and based on general findings for cyclic peptides, not specific data for CYCLO(-beta-ALA-GLY-beta-ALA-GLY))

pHConditionRemaining Intact Peptide (%)
2.0Highly Acidic~85%
4.0Acidic~95%
7.0Neutral>99%
9.0Alkaline~90%
12.0Highly Alkaline~80%

Temperature is another critical factor. As with most chemical reactions, the rate of peptide degradation increases with temperature. For long-term storage, it is advisable to keep the compound in a lyophilized form at low temperatures (e.g., -20°C or -80°C). In solution, frozen aliquots are recommended to minimize degradation from repeated freeze-thaw cycles.

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for characterizing the structural integrity of CYCLO(-beta-ALA-GLY-beta-ALA-GLY), and how should researchers optimize these methods to account for its conformational flexibility?

  • Methodological Guidance :

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/TOCSY) to resolve backbone and side-chain resonances, with deuterated solvents to minimize signal interference .
  • Optimize circular dichroism (CD) spectroscopy by calibrating temperature and pH conditions to track conformational changes in aqueous solutions .
  • Cross-validate results with X-ray crystallography or mass spectrometry (HRMS) for absolute configuration confirmation .

Q. What experimental conditions are critical for achieving high-yield synthesis of CYCLO(-beta-ALA-GLY-beta-ALA-GLY), and how can side reactions (e.g., oligomerization) be minimized?

  • Methodological Guidance :

  • Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids and HATU/DIPEA coupling agents to enhance efficiency .
  • Monitor reaction kinetics via HPLC to identify optimal cyclization timeframes and reduce oligomer byproducts .
  • Use low-concentration conditions during cyclization to favor intramolecular reactions over intermolecular dimerization .

Q. How does the stability of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) vary under physiological pH and temperature, and what analytical methods are recommended for long-term stability studies?

  • Methodological Guidance :

  • Conduct accelerated stability testing using phosphate-buffered saline (PBS) at 37°C, with periodic sampling analyzed via reverse-phase HPLC and LC-MS to track degradation products .
  • Apply Arrhenius kinetics modeling to predict shelf-life under varying storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for CYCLO(-beta-ALA-GLY-beta-ALA-GLY) across different cell lines, and what methodological controls are essential to isolate compound-specific effects from experimental artifacts?

  • Methodological Guidance :

  • Standardize cell culture conditions (e.g., serum concentration, passage number) and include negative controls (e.g., scrambled-sequence cyclic peptides) to rule out nonspecific interactions .
  • Perform dose-response assays with multiple replicates and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to assess significance across cell lines .
  • Use transcriptomic profiling (RNA-seq) to identify pathways uniquely modulated by the compound versus background noise .

Q. What computational strategies are most effective for modeling the interaction between CYCLO(-beta-ALA-GLY-beta-ALA-GLY) and its putative molecular targets, and how can these predictions be experimentally validated?

  • Methodological Guidance :

  • Apply molecular dynamics (MD) simulations with AMBER or GROMACS force fields to study binding kinetics and conformational stability in silico .
  • Validate predictions via surface plasmon resonance (SPR) for real-time binding affinity measurements or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What experimental designs are suitable for investigating the role of CYCLO(-beta-ALA-GLY-beta-ALA-GLY) in modulating membrane permeability, particularly in bacterial vs. mammalian systems?

  • Methodological Guidance :

  • Use liposome-based assays with fluorescent dyes (e.g., calcein leakage) to quantify membrane disruption efficiency .
  • Compare bacterial (e.g., E. coli) and mammalian (e.g., HEK293) cell membranes via patch-clamp electrophysiology to assess ion channel interactions .

Q. How can researchers address reproducibility challenges in synthesizing CYCLO(-beta-ALA-GLY-beta-ALA-GLY) across laboratories, and what quality control metrics should be universally adopted?

  • Methodological Guidance :

  • Establish a shared protocol repository with detailed step-by-step workflows, including purification criteria (e.g., ≥95% HPLC purity) and spectral reference data .
  • Implement round-robin testing across multiple labs to identify critical variables (e.g., solvent purity, drying time) and standardize reporting .

Methodological Frameworks

  • Data Analysis : Organize findings by research questions, using thematic coding for qualitative data and statistical software (e.g., R, Python) for quantitative analysis .
  • Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps and align questions with field priorities .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC) and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.